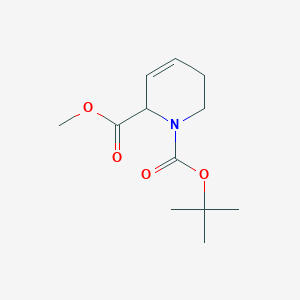

1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

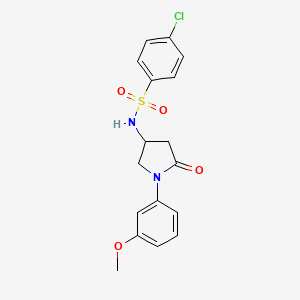

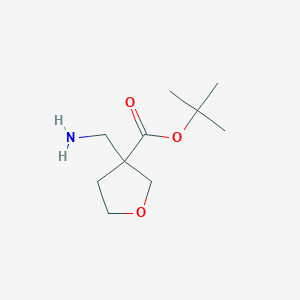

The compound “1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester” is a chemical compound that likely contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amino groups .

Synthesis Analysis

The synthesis of compounds with a Boc group can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride in methanol has been reported . This mild procedure was applied to a hybrid, medicinally active compound FC1 .Molecular Structure Analysis

The Boc group has a molecular formula of C5H9O2 and an average mass of 101.12376 Da . It is a key functionality present in several compounds, including natural products, amino acids, and peptides .Chemical Reactions Analysis

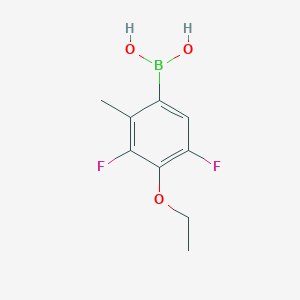

Protodeboronation of alkyl boronic esters, a valuable but unknown transformation, has been reported . This involves a radical approach and is paired with a Matteson–CH2–homologation .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with a Boc group can vary. For example, the compound “Methyl N-(tert-butoxycarbonyl)-L-alanylphenylalaninate” has a density of 1.1±0.1 g/cm3, a boiling point of 523.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Applications De Recherche Scientifique

Synthesis of Esters and Anhydrides

The compound facilitates the synthesis of esters from carboxylic acids and dialkyl dicarbonates in the presence of weak Lewis acids, such as magnesium chloride. This process yields esters in excellent conditions, showcasing a broad tolerance for sensitive functional groups and high chemoselectivity. Notably, tert-butyl alcohol's lesser reactivity allows for a clean synthesis of both carboxylic anhydrides and esters, with all byproducts being either volatile or water-soluble, simplifying product purification (Bartoli et al., 2007).

Peptide Modification

The compound is used in C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, demonstrating its utility in peptide backbone modification. This process allows the introduction of alkylated aminomalonic acid residues into peptides, showcasing resistance to decarboxylation and enabling a versatile approach to peptide modification (Matt & Seebach, 1998).

Prodrug Synthesis

Its esters, synthesized as potential prodrugs of the gamma-aminobutyric acid agonist isoguvacine, underline the compound's role in designing prodrugs with improved pharmacokinetic properties. The esters' chemical stability and their hydrolysis rates under physiological conditions were examined to assess their potential as prodrugs (Falch et al., 1981).

Catalytic Processes

The compound is utilized in palladium-catalyzed alkoxycarbonylation of alkenes, a significant industrial process in homogeneous catalysis. This method demonstrates high activity and selectivity, enabling the functionalization of various olefins into esters. The versatility of this catalytic system highlights the potential of such compounds in advancing chemical synthesis and industrial applications (Dong et al., 2017).

Polymerization Reactions

The compound is pivotal in the synthesis and polymerization of amino acid-derived cyclic carbonates, leading to polycarbonates with potential applications in biodegradable materials. This synthesis method emphasizes the compound's role in developing environmentally friendly polymers with specific chiral properties (Sanda et al., 2001).

Mécanisme D'action

Orientations Futures

The use of the Boc group in organic synthesis, particularly in peptide drug discovery, continues to be an area of active research . Future directions may include the development of more efficient methods for the protection and deprotection of the Boc group, as well as its application in the synthesis of new and complex molecules.

Propriétés

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3,6-dihydro-2H-pyridine-1,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h5,7,9H,6,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUNPJXWEUIKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=CC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)

![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)

![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)

![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)

![8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2898230.png)